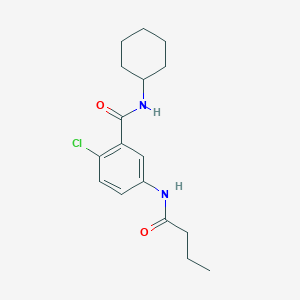![molecular formula C19H26N2O4 B354874 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 1014018-19-9](/img/structure/B354874.png)
2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 1014018-19-9. Its molecular weight is 346.43 and its linear formula is C19H26N2O4 . The IUPAC name for this compound is 2-({3-[(sec-butylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O4/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h6-8,11-12,15-16H,3-5,9-10H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) . This code provides a detailed description of the molecular structure, including the arrangement of atoms and the connectivity of bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 346.43 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data.科学的研究の応用
Synthesis and Structural Properties
The chemical compound , due to its complex structure involving carbonyl and carboxylic acid functional groups, may have applications in synthesis and structural analysis within organic chemistry. For instance, studies on related compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveal the impact of various functional groups on the formation of novel organic compounds. Such research can offer insights into the synthesis routes and structural properties of similar complex molecules, potentially including 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid. These compounds' formation and analysis contribute to our understanding of chemical reactions and product conformation, which are pivotal in developing new materials and drugs (Issac & Tierney, 1996).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV) and its derivatives demonstrate the utility of carbonyl and carboxylic acid groups in drug synthesis. LEV, as a biomass-derived chemical, plays a crucial role in synthesizing various pharmaceuticals. It showcases the importance of such functional groups in creating cost-effective and efficient drug synthesis pathways. This relevance underscores the potential applications of this compound in similar contexts, where its functional groups could be instrumental in synthesizing novel drugs or intermediates (Zhang et al., 2021).
Carbonylation Reactions in Organic Synthesis
Transition-metal-catalyzed C-H bond carbonylation reactions offer a pathway to incorporate carbonyl groups into organic molecules, highlighting the synthetic versatility of compounds containing carboxylic acids and amines. This process is significant for synthesizing acids, ketones, esters, amides, and anhydrides, indicating potential applications for compounds like this compound in complex organic synthesis and modification (Yi et al., 2015).
Chemical Fixation of CO2
The chemical fixation of CO2 into valuable chemicals is another area where compounds with complex functional groups, such as the one , may find application. By acting as intermediates or catalysts, such compounds can facilitate the conversion of CO2 into functionalized organic compounds, including azoles, which have significant pharmaceutical and industrial applications. This process represents a convergence of environmental sustainability and chemical synthesis, where the functional groups present in these compounds play critical roles (Vessally et al., 2017).
特性
IUPAC Name |
2-[[3-(butan-2-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h6-8,11-12,15-16H,3-5,9-10H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLJHAIVPDONBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)

![2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354877.png)
![2-{[4-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354879.png)
![2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354884.png)
![5-bromo-N-{3-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B354920.png)
![5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid](/img/structure/B354938.png)
![5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid](/img/structure/B354948.png)
![5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354949.png)
![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)
![2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354954.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B354964.png)
![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)
